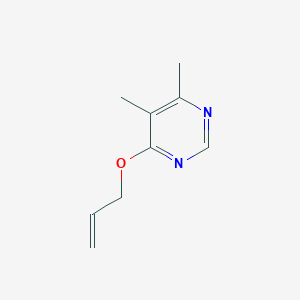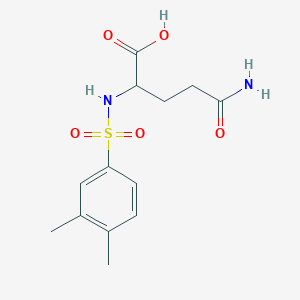![molecular formula C18H11BrN2OS B2388561 N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide CAS No. 392236-76-9](/img/structure/B2388561.png)
N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Future Directions
The future directions for “N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities associated with benzothiazole derivatives, there may be potential for “this compound” to be developed into a potent therapeutic agent .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities . They have been found to interact with various biological targets, leading to their diverse therapeutic effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by disrupting bacterial cell wall synthesis .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, are known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This makes 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide a versatile molecule in biochemical reactions.
Cellular Effects
The cellular effects of 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide are diverse. It has been reported to exhibit potent activity against certain cancer cell lines . For instance, a compound with a similar structure demonstrated potent effect on a prostate cancer cell line .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves interactions with various biomolecules. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its structural similarity to other thiazole derivatives, it is likely that it exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown potent activity at certain concentrations .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-10H,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCEYSBRQKYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)
